3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate
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Overview
Description
3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate is a complex organic compound that features an indole moiety, a pyridinium ring, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate typically involves multiple steps. One common approach is to start with the bromination of 1H-indole to obtain 5-bromo-1H-indole. This intermediate is then subjected to a Heck reaction with 4-vinylpyridine to form the ethenylpyridinium derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the bromination and Heck reaction steps, as well as advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, reduced pyridine derivatives, and various substituted indole derivatives .
Scientific Research Applications
3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the pyridinium ring can participate in electron transfer processes. The sulfonate group enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-bromoindole: A simpler derivative of indole with a bromine substituent.
4-vinylpyridine: A precursor used in the synthesis of the target compound.
Uniqueness
3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate is unique due to its combination of an indole moiety, a pyridinium ring, and a sulfonate group. This combination imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C18H17BrN2O3S |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
3-[4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C18H17BrN2O3S/c19-16-4-5-18-17(12-16)15(13-20-18)3-2-14-6-9-21(10-7-14)8-1-11-25(22,23)24/h2-7,9-10,12-13H,1,8,11H2,(H,22,23,24) |
InChI Key |
SUBSCIOGDVHJLO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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